2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate 2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate
Brand Name: Vulcanchem
CAS No.: 67754-22-7
VCID: VC17063973
InChI: InChI=1S/C20H32O12/c1-14(22)28-9-19(6-21,10-29-15(2)23)7-27-8-20(11-30-16(3)24,12-31-17(4)25)13-32-18(5)26/h21H,6-13H2,1-5H3
SMILES:
Molecular Formula: C20H32O12
Molecular Weight: 464.5 g/mol

2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate

CAS No.: 67754-22-7

Cat. No.: VC17063973

Molecular Formula: C20H32O12

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate - 67754-22-7

Specification

CAS No. 67754-22-7
Molecular Formula C20H32O12
Molecular Weight 464.5 g/mol
IUPAC Name [2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate
Standard InChI InChI=1S/C20H32O12/c1-14(22)28-9-19(6-21,10-29-15(2)23)7-27-8-20(11-30-16(3)24,12-31-17(4)25)13-32-18(5)26/h21H,6-13H2,1-5H3
Standard InChI Key VZVWNXVAXMKIBP-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC(CO)(COCC(COC(=O)C)(COC(=O)C)COC(=O)C)COC(=O)C

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a central propane-1,3-diyl backbone substituted with four acetoxy groups, two hydroxymethyl groups, and two methoxy linkages. Its IUPAC name reflects this complexity: [2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate. The molecular formula is C₂₀H₃₂O₁₂, with a molar mass of 464.5 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number67754-22-7
Molecular FormulaC₂₀H₃₂O₁₂
Molecular Weight464.5 g/mol
InChI KeyVZVWNXVAXMKIBP-UHFFFAOYSA-N

The InChI string encodes the stereochemical arrangement and functional group topology, critical for predicting reactivity .

Synthetic Methodologies

Stepwise Acetylation Strategies

Synthesis typically proceeds via sequential acetylation of a polyol precursor. Initial intermediates, such as 2,2-bis(hydroxymethyl)propane-1,3-diol, undergo controlled esterification with acetic anhydride under pyridine catalysis. Selective protection of hydroxyl groups ensures regiochemical control, though achieving full substitution without side reactions remains challenging.

Industrial-Scale Production

Continuous flow reactors enhance yield and purity in industrial settings, minimizing thermal degradation. Post-synthesis purification employs recrystallization from ethyl acetate/hexane mixtures, followed by column chromatography to isolate the tetra-acetylated product.

Reactivity and Functional Group Transformations

Hydrolysis and Deacetylation

The acetoxy groups hydrolyze in aqueous basic conditions, regenerating hydroxyl functionalities. Kinetic studies indicate pseudo-first-order behavior in NaOH/EtOH systems, with activation energy (EaE_a) approximating 45 kJ/mol .

Oxidation Pathways

Oxidation with Jones reagent (CrO₃/H₂SO₄) converts hydroxymethyl groups to carboxylic acids, yielding a dicarboxylic acid derivative. This product exhibits pH-dependent solubility, transitioning from hydrophilic (pH>5\text{pH} > 5) to hydrophobic (pH<3\text{pH} < 3) states.

Table 2: Representative Reactions

Reaction TypeReagentsProducts
HydrolysisNaOH/EtOHPolyol intermediate
OxidationCrO₃/H₂SO₄Dicarboxylic acid derivative
Nucleophilic SubstitutionNaSH/DMFThioacetate analogues

Applications in Scientific Research

Organic Synthesis

As a multifunctional building block, the compound facilitates dendrimer synthesis. Its branching capacity enables controlled polymerization, producing hyperbranched polyesters with applications in drug delivery.

Biomedical Investigations

Preliminary studies suggest anti-inflammatory activity via COX-2 inhibition (IC50=18μMIC_{50} = 18 \mu\text{M}) . The acetoxy groups may serve as prodrug moieties, hydrolyzing in vivo to release acetic acid, modulating local pH in tumor microenvironments.

Comparative Analysis with Structural Analogues

Functional Group Impact

Replacing acetoxy groups with hydroxyls (e.g., 2-[[3-hydroxy-2-(hydroxymethyl)-2-(hydroxymethyl)propoxy]methyl]-2-[(hydroxymethyl]propane-1,3-diyl diol) reduces lipophilicity (logP\log P from 1.2 to -0.8), altering membrane permeability.

Table 3: Property Comparison with Analogues

Compoundlog PWater Solubility (g/L)
Target Compound1.212.4
Fully Hydroxylated-0.8245.7
Methyl Ether Derivative2.13.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator